

Investigational Hair Loss Therapeutics: A Comparative Analysis of Dalosirvat and Other Emerging Drugs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dalosirvat*

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The landscape of androgenetic alopecia (AGA) treatment is evolving, with several investigational drugs recently undergoing clinical trials. This guide provides a comparative analysis of **Dalosirvat** (formerly SM04554), a Wnt signaling pathway stimulant whose development has been discontinued, against other emerging topical and systemic therapies. The following sections detail the performance, experimental protocols, and mechanisms of action of key investigational drugs, offering a resource for researchers and professionals in the field.

Comparative Performance of Investigational Hair Loss Drugs

The following tables summarize the available quantitative data from clinical trials of **Dalosirvat** and other notable investigational drugs for the treatment of androgenetic alopecia.

Table 1: Efficacy of Investigational Hair Loss Drugs in Clinical Trials

Drug	Mechanism of Action	Phase	Dosage	Treatment Duration	Change in Target Area Hair Count (TAHC/cm ²) vs. Placebo
Dalosirvat (SM04554)	Wnt signaling pathway stimulant	Phase 2/3 (Discontinued)	0.15% topical solution	90 days	Statistically significant increase at 0.15% concentration (specific data not fully released)[1] [2]
Pyrilutamide (KX-826)	Androgen receptor (AR) antagonist	Phase 3 (China)	0.5% topical solution (BID)	24 weeks	15.34 hair increase from baseline compared to placebo (P=0.024) in a Phase 2 trial[3]
GT20029	Androgen receptor (AR) degrader (PROTAC)	Phase 2 (China)	0.5% topical solution (QD)	12 weeks	6.69 hair increase over placebo (P<0.05)[4][5]
1.0% topical solution (BIW)	12 weeks	7.36 hair increase over placebo (P<0.05)			

HMI-115	Prolactin receptor (PRLR) antagonist	Phase 1b (Australia)	240 mg subcutaneous injection (every 2 weeks)	24 weeks	14 hair increase from baseline (statistically significant)
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Table 2: Safety and Tolerability of Investigational Hair Loss Drugs

Drug	Key Safety Findings
Dalosirvat (SM04554)	Development was discontinued; detailed safety data from Phase 3 trials have not been publicly released
Pyrilutamide (KX-826)	Favorable safety profile reported in Phase 3 trials, with no serious adverse events noted.
GT20029	Good safety and tolerability reported, with adverse events comparable to placebo.
HMI-115	Reported to be safe and well-tolerated in the Phase 1b study.

Experimental Protocols of Key Clinical Trials

A summary of the methodologies for the clinical trials of the discussed investigational drugs is provided below.

Dalosirvat (SM04554) Phase 2 Trial

- Study Design: A randomized, double-blind, placebo-controlled Phase 2 study.
- Participants: Approximately 300 male subjects with androgenetic alopecia, classified as Norwood-Hamilton scale 4 to 6.
- Intervention: Subjects were randomized to receive a placebo, a 0.15% SM04554 topical solution, or a 0.25% SM04554 topical solution.

- **Duration:** The treatment period was 90 days, with assessments at baseline, day 45, day 90, and day 135.
- **Primary Endpoint:** The primary outcome measure was the change in non-vellus target area hair count (TAHC).

Pyrilutamide (KX-826) Phase 2 Trial (China)

- **Study Design:** A randomized, double-blind, placebo-controlled Phase 2 trial.
- **Participants:** 120 male patients with androgenetic alopecia.
- **Intervention:** Participants were randomized into four groups: 0.25% pyrilutamide applied twice daily, 0.5% applied once daily, 0.5% applied twice daily, or a placebo.
- **Duration:** The study duration was 24 weeks.
- **Primary Endpoint:** The primary endpoint was the change from baseline in non-vellus target area hair count (TAHC) compared to placebo.

GT20029 Phase 2 Trial (China)

- **Study Design:** A multi-center, randomized, double-blind, placebo-controlled Phase 2 study.
- **Participants:** 180 male patients with androgenetic alopecia.
- **Intervention:** Patients were divided into once-daily (QD) and twice-weekly (BIW) dosing cohorts, receiving either a 0.5% or 1% GT20029 tincture or a placebo.
- **Duration:** The treatment period was 12 weeks.
- **Primary Endpoint:** The primary endpoint was the change from baseline in non-vellus target area hair counts (TAHC) after 12 weeks of treatment compared to placebo.

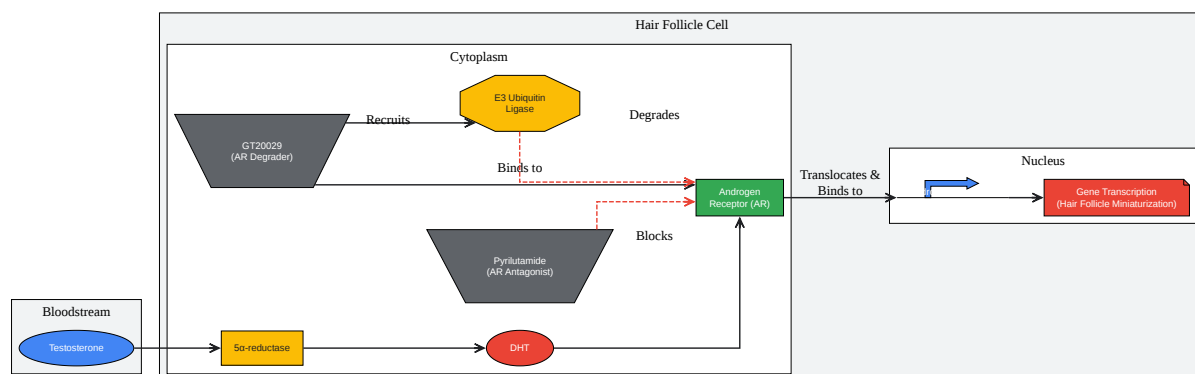
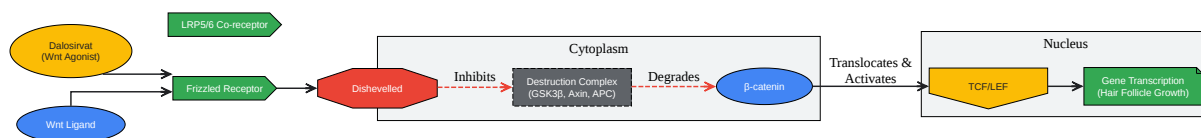
HMI-115 Phase 1b Trial (Australia)

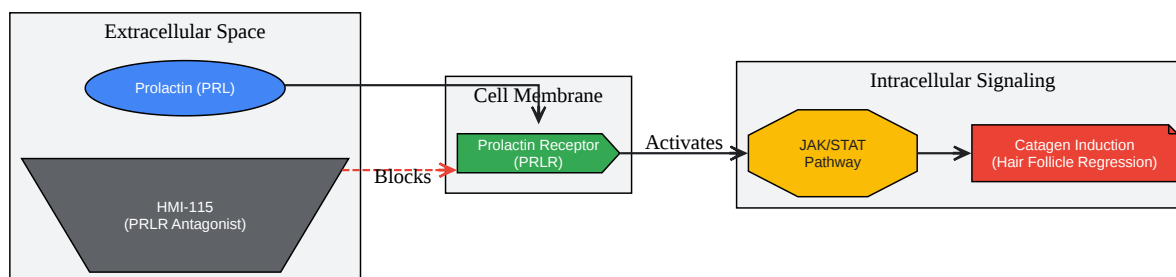
- **Study Design:** An open-label, single-arm Phase 1b study.
- **Participants:** 12 male and 4 female patients with androgenetic alopecia.

- Intervention: All participants received a 240 mg subcutaneous injection of HMI-115 every two weeks.
- Duration: The treatment period was 24 weeks.
- Primary Endpoint: The primary endpoints were safety and tolerability, with efficacy measured by the change in mean non-vellus target area hair count (TAHC) from baseline.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by **Dalosirvat** and other investigational hair loss drugs.





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- To cite this document: BenchChem. [Investigational Hair Loss Therapeutics: A Comparative Analysis of Dalosirvat and Other Emerging Drugs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610879#dalosirvat-s-performance-compared-to-other-investigational-hair-loss-drugs>]

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